molecular formula C11H8ClF5O2 B13409631 Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate

Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate

Katalognummer: B13409631
Molekulargewicht: 302.62 g/mol
InChI-Schlüssel: NJFDIRUPBNGWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H8ClF5O2. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate typically involves the esterification of the corresponding acid, 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to the corresponding acid using oxidizing agents like potassium permanganate.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylacetates with various functional groups.

    Oxidation: The major product is 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid.

    Reduction: The major product is 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate
  • Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate
  • Ethyl 2,4-bis(trifluoromethyl)phenylacetate

Uniqueness

Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H8ClF5O2

Molekulargewicht

302.62 g/mol

IUPAC-Name

ethyl 2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H8ClF5O2/c1-2-19-8(18)3-5-7(12)4-6(11(15,16)17)10(14)9(5)13/h4H,2-3H2,1H3

InChI-Schlüssel

NJFDIRUPBNGWKY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.